molecular formula C11H7Cl3N4O3 B10944178 1-methyl-4-nitro-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide

1-methyl-4-nitro-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10944178
M. Wt: 349.6 g/mol
InChI Key: RDEIEDQPGAXOBO-UHFFFAOYSA-N
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Description

1-methyl-4-nitro-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.

    Substitution with trichlorophenyl group: This step involves the reaction of the pyrazole derivative with 2,4,5-trichlorophenyl isocyanate under suitable conditions.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichlorophenyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The nitro group and the trichlorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-nitro-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the nitro group and the trichlorophenyl group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C11H7Cl3N4O3

Molecular Weight

349.6 g/mol

IUPAC Name

1-methyl-4-nitro-N-(2,4,5-trichlorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H7Cl3N4O3/c1-17-4-9(18(20)21)10(16-17)11(19)15-8-3-6(13)5(12)2-7(8)14/h2-4H,1H3,(H,15,19)

InChI Key

RDEIEDQPGAXOBO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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